molecular formula C15H19NO3 B1291767 Benzyl trans-(6-hydroxymethyl)cyclohex-3-enylcarbamate CAS No. 213672-73-2

Benzyl trans-(6-hydroxymethyl)cyclohex-3-enylcarbamate

Cat. No. B1291767
M. Wt: 261.32 g/mol
InChI Key: TXHBEOTYCFUFAS-KGLIPLIRSA-N
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Description

Enantioselective Synthesis Analysis

The enantioselective synthesis of benzyl trans-(6-hydroxymethyl)cyclohex-3-enylcarbamate derivatives is a topic of interest due to their relevance in medicinal chemistry. One study describes the synthesis of a related compound, benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, which is an intermediate for CCR2 antagonists. The key step in this synthesis is an iodolactamization, which yields a highly functionalized lactam. This process was optimized to a single-pot transformation, increasing efficiency .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various techniques. For instance, a study on the synthesis of co-crystals involving trans-4-[(2-amino-3,5-dibrobenzyl) amino] cyclohexanol with hydroxyl benzoic acids utilized X-ray single-crystal analysis, fluorescence spectroscopy, and thermal analysis. These co-crystals showed a three-dimensional hydrogen-bonded network in the crystal lattice, which is crucial for understanding the molecular interactions and stability of such compounds .

Chemical Reactions Analysis

Chemical reactions involving benzyl trans-(6-hydroxymethyl)cyclohex-3-enylcarbamate analogs have been explored in various contexts. For example, the synthesis of alkyl N-(1-cyclohex-3-enyl)carbamates from cyclohex-3-ene carboxylic acid via Curtius rearrangement has been reported. This synthesis involved a series of transformations, including iodination and epoxidation, leading to oxygenated cyclohexylamino building blocks .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to benzyl trans-(6-hydroxymethyl)cyclohex-3-enylcarbamate are influenced by their molecular structure. The co-crystal strategy, as mentioned in one study, can enhance the solubility of the active pharmaceutical ingredient, which is a significant property for drug development. The solubility of the co-crystals followed the order: co-crystal 1 > 2 > 3, indicating that molecular interactions and co-crystal formation can be used to modulate physical properties .

Scientific Research Applications

Enantioselective Synthesis and Transformations

Benzyl trans-(6-hydroxymethyl)cyclohex-3-enylcarbamate and its derivatives are crucial intermediates in the synthesis of various biologically active compounds. The enantioselective synthesis of such compounds, like benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, is pivotal for developing potent CCR2 antagonists. Such synthesis often involves intricate steps like iodolactamization to yield highly functionalized products (Campbell et al., 2009). Furthermore, the production of benzene from low-temperature oxidation of cyclohexane derivatives, including cyclohexene and cyclohexa-1,3-diene, is an essential area of research, highlighting the importance of these compounds in understanding combustion and auto-ignition processes (Lemaire et al., 2001).

Catalysis and Chemical Transformations

These compounds also play a significant role in catalysis and chemical transformations. The Curtius rearrangement of cyclohex-3-ene carboxylic acid, leading to the synthesis of various benzyl N-(1-cyclohex-3-enyl)carbamates, is a testament to the versatility of these compounds in synthesizing valuable oxygenated cyclohexylamino building blocks (Gómez-Sánchez & Marco-Contelles, 2005). Additionally, the hydrodeoxygenation of benzyl alcohol over a copper chromite catalyst is a crucial reaction in understanding the hydrogenolysis and reaction pathways of various related compounds (Deutsch & Shanks, 2012).

Liquid Crystals and Mesomorphic Properties

The study of 3-aryl- or 3-(trans-4-alkylcyclohexyl)- 6-arylcyclohex-2-enones and their transformations into liquid crystalline compounds further underscores the significance of benzyl trans-(6-hydroxymethyl)cyclohex-3-enylcarbamate and its derivatives. These compounds are prepared through the condensation of Mannich salts or trans-4-alkylcyclohexyl 2-bromoethyl ketones, demonstrating their role in advanced material science and liquid crystal technology (Bezborodov et al., 2001).

properties

IUPAC Name

benzyl N-[(1S,6S)-6-(hydroxymethyl)cyclohex-3-en-1-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c17-10-13-8-4-5-9-14(13)16-15(18)19-11-12-6-2-1-3-7-12/h1-7,13-14,17H,8-11H2,(H,16,18)/t13-,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXHBEOTYCFUFAS-KGLIPLIRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC(C1CO)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C=CC[C@@H]([C@H]1CO)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90641007
Record name Benzyl [(1S,6S)-6-(hydroxymethyl)cyclohex-3-en-1-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90641007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl trans-(6-hydroxymethyl)cyclohex-3-enylcarbamate

CAS RN

213672-73-2
Record name Benzyl [(1S,6S)-6-(hydroxymethyl)cyclohex-3-en-1-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90641007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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